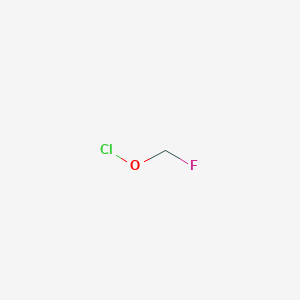
Fluoromethyl hypochlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoromethyl hypochlorite is a chemical compound with the molecular formula CH₂FClO It is an organofluorine compound that contains both fluorine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoromethyl hypochlorite can be synthesized through the reaction of fluoroiodomethane with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:
CH2FI+Cl2→CH2FClO+I2
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where fluoroiodomethane and chlorine gas are introduced under controlled temperature and pressure conditions. The reaction is monitored to ensure high yield and purity of the product. The by-products, such as iodine, are separated and recycled for further use.
Chemical Reactions Analysis
Types of Reactions
Fluoromethyl hypochlorite undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition: It can add to unsaturated compounds, such as alkenes and alkynes, to form addition products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used in substitution reactions. These reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Addition: Reagents such as alkenes or alkynes are used in addition reactions. These reactions are usually performed under ambient temperature and pressure.
Major Products Formed
Oxidation: The major products include fluorinated alcohols and ketones.
Substitution: The major products are fluorinated organic compounds where the chlorine atom is replaced by other functional groups.
Addition: The major products are fluorinated addition compounds with increased molecular complexity.
Scientific Research Applications
Fluoromethyl hypochlorite has several scientific research applications, including:
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of fluoromethyl hypochlorite involves the formation of reactive intermediates that can participate in various chemical reactions. The molecular targets include nucleophilic sites on organic molecules, where the chlorine and fluorine atoms can be introduced. The pathways involved include radical and ionic mechanisms, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl hypochlorite (CH₂ClClO): Similar in structure but lacks the fluorine atom.
Fluoromethyl chloride (CH₂FCl): Similar in structure but lacks the hypochlorite group.
Fluoroiodomethane (CH₂FI): Similar in structure but contains iodine instead of chlorine.
Uniqueness
Fluoromethyl hypochlorite is unique due to the presence of both fluorine and chlorine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for unique chemical transformations that are not possible with other similar compounds. This makes this compound a valuable reagent in synthetic chemistry and industrial applications.
Properties
CAS No. |
344357-45-5 |
|---|---|
Molecular Formula |
CH2ClFO |
Molecular Weight |
84.48 g/mol |
IUPAC Name |
fluoromethyl hypochlorite |
InChI |
InChI=1S/CH2ClFO/c2-4-1-3/h1H2 |
InChI Key |
CICYXPZFRLQVCL-UHFFFAOYSA-N |
Canonical SMILES |
C(OCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate](/img/structure/B14244240.png)
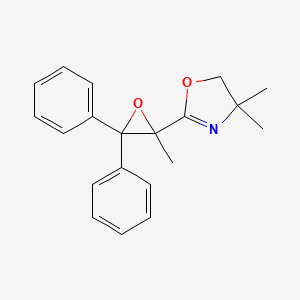
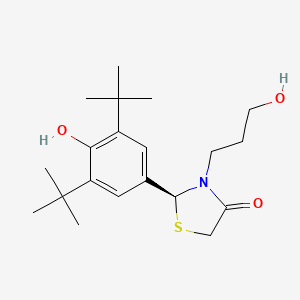
![4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14244256.png)
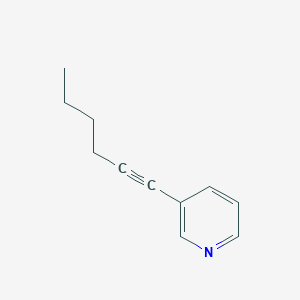
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene](/img/structure/B14244272.png)
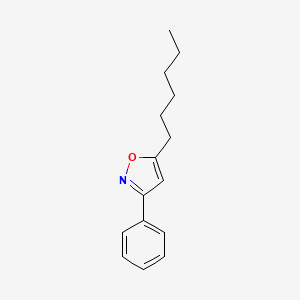
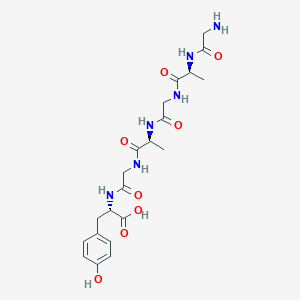
![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)
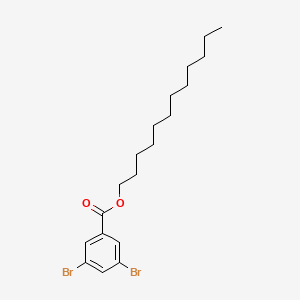
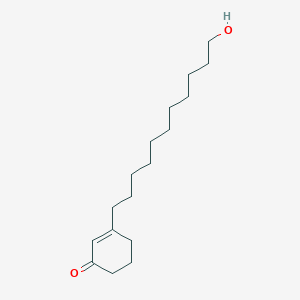
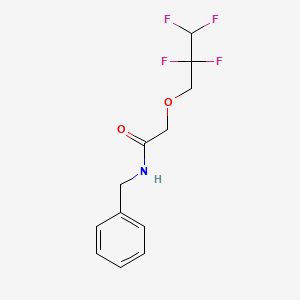
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
